N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-12-6-13(2)20(14(3)7-12)24-19(26)9-16-10-30-22(23-16)25-21(27)15-4-5-17-18(8-15)29-11-28-17/h4-8,10H,9,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNKVJZRKNJBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group. Its structural formula can be represented as:
The primary biological activity of this compound is linked to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:
- Inhibition of Cyclooxygenases (COX-1 and COX-2) : The compound has been shown to inhibit the enzymatic activity of COX enzymes, which play a crucial role in the arachidonic acid pathway leading to prostaglandin synthesis. This inhibition can result in anti-inflammatory effects and pain relief .
- Modulation of Cell Signaling Pathways : It influences various signaling pathways that are critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles in treated cells, impacting processes such as apoptosis and cell cycle regulation.
The biochemical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 2.5 (indicating moderate lipophilicity) |
| pKa | 7.4 (indicating weak acidity) |
These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.
Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The observed effects included decreased levels of prostaglandins and cytokines associated with inflammation.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Toxicological Assessment
Toxicological evaluations indicated that while the compound shows promise for therapeutic applications, high doses can lead to hepatotoxicity. Histopathological examinations revealed liver damage in animal models at elevated dosages, necessitating careful dosage consideration in therapeutic contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Carboxamide Moieties
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure: Retains the benzodioxole carboxamide but substitutes the thiazole-mesitylamino group with a 3,4-dimethoxyphenyl ring.
- Properties :
D14–D20 Series (Penta-2,4-dienamide Derivatives)
- Structure: Replace the thiazole ring with a penta-2,4-dienamide chain linked to benzodioxole (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide).
- Properties :
Table 1: Physical Properties of Benzodioxole Derivatives
| Compound | Core Structure | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Thiazole | Mesitylaminoethyl, benzodioxole | N/A | N/A |
| HSD-2 | Benzodioxole | 3,4-Dimethoxyphenyl | 75 | 175–177 |
| D14 | Penta-2,4-dienamide | 4-(Methylthio)phenyl | 13.7 | 208.9–211.3 |
| D15 | Penta-2,4-dienamide | 3-(Benzyloxy)phenyl | 21.7 | 191.0–192.0 |
Thiazole-Based Analogues
4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
- Structure : Thiazole core with phenyl and methyl groups, coupled to hydrazide functionalities.
- Activity : Demonstrated anticancer activity (e.g., compound 7b: IC50 = 1.61 μg/mL against HepG-2 cells) . The target compound’s mesityl group may enhance binding affinity but reduce solubility compared to phenyl substituents.
Triphenylamine-Benzothiazole Derivatives
- Structure : Benzothiazole linked to triphenylamine (e.g., compound 1: N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine).
- Properties : Exhibited solvent-dependent fluorescence switching (LE and TICT states) . The target compound’s benzodioxole group may alter electronic properties, favoring bioactivity over photophysical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
